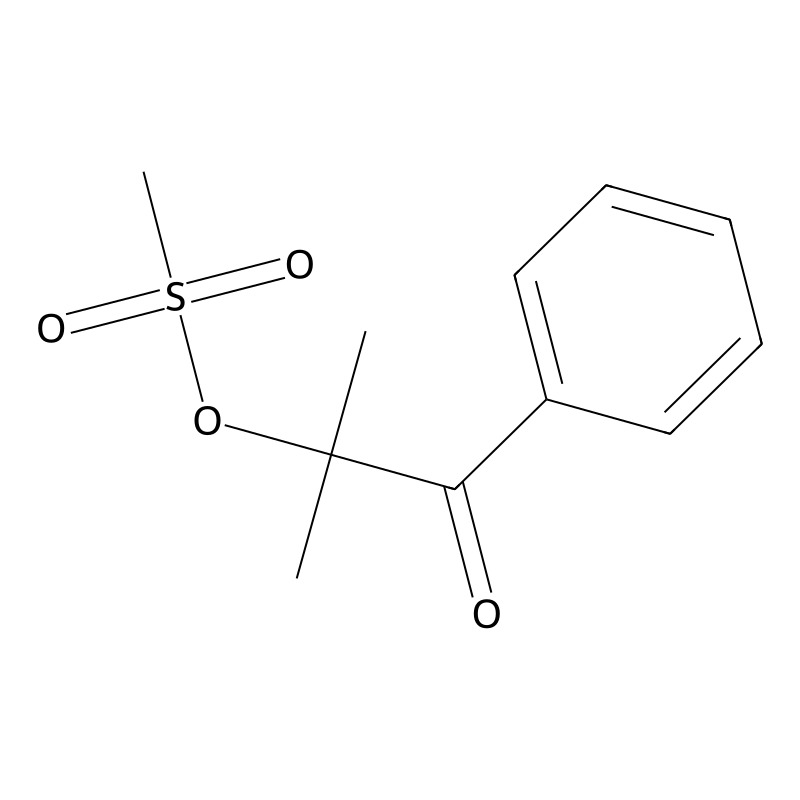

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a chemical compound characterized by the molecular formula C₁₁H₁₄O₄S and a molar mass of 242.29 g/mol. It is commonly referred to in research contexts for its unique properties and potential applications in various fields. This compound features a methanesulfonate group, which contributes to its reactivity and solubility in polar solvents, making it suitable for various

- Nucleophilic Substitution: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: It can undergo esterification reactions with alcohols, forming esters that may have different biological or chemical properties.

- Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding alcohols and sulfonic acid derivatives .

While specific biological activity data for 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is limited, compounds with similar structures often exhibit interesting pharmacological properties. For instance, methanesulfonate esters have been studied for their potential as prodrugs or intermediates in the synthesis of biologically active molecules. Their ability to release active pharmaceutical ingredients upon metabolic conversion makes them valuable in drug design and development .

Several methods can be employed to synthesize 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate:

- Direct Methanesulfonation: This involves reacting 2-methyl-1-oxo-1-phenylpropan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine to form the corresponding methanesulfonate.

- Esterification Reaction: The compound can also be synthesized through an esterification reaction between 2-methylacetophenone and methanesulfonic acid under acidic conditions .

- Keto-Enol Tautomerization: Utilizing ketones and enols in controlled conditions can also yield this compound through tautomerization followed by sulfonation.

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate finds applications primarily in:

- Organic Synthesis: It serves as a versatile intermediate in organic synthesis, facilitating the formation of more complex molecules.

- Pharmaceutical Research: Its derivatives may be explored for potential therapeutic applications, especially in drug formulation processes.

- Chemical Analysis: Used as a reagent in analytical chemistry for the detection and quantification of various compounds .

Interaction studies involving 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate typically focus on its reactivity with nucleophiles and other electrophilic species. These studies help elucidate its potential role as a precursor in synthesizing biologically active compounds or as an intermediate in various chemical transformations. The compound's interactions with enzymes or biological systems remain an area for future research to better understand its pharmacodynamics .

Several compounds share structural similarities with 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Methylpropane sulfonate | C₄H₉O₃S | Simpler structure; used in surfactants |

| 1-Pheynlpropanol methanesulfonate | C₁₀H₁₂O₄S | Used as a reagent in organic synthesis |

| 4-Methylbenzene sulfonic acid | C₇H₈O₃S | Strong acid; used in industrial applications |

These compounds differ primarily in their functional groups and applications but share the commonality of containing sulfonate groups that enhance their reactivity and solubility. The uniqueness of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate lies in its specific structure, which allows it to participate in diverse

Sulfonate esters represent a critical class of organic compounds characterized by a sulfonyl group ($$ \text{R-SO}_2-\text{O-R}' $$) bonded to an alkyl or aryl substituent. These compounds serve as versatile intermediates in synthetic chemistry due to their electrophilic nature, which facilitates nucleophilic substitution reactions. Common derivatives such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are widely employed to convert hydroxyl groups into superior leaving groups, enabling the synthesis of complex molecules. Their stability under diverse reaction conditions and compatibility with transition metal catalysts further enhance their utility in cross-coupling reactions and polymer chemistry.

Contextualizing 2-Methyl-1-oxo-1-phenylpropan-2-yl Methanesulfonate in Modern Research

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate (CAS 17231-17-3) is a structurally unique sulfonate ester featuring a γ-keto group and a methanesulfonate moiety. Its molecular formula, $$ \text{C}{11}\text{H}{14}\text{O}_4\text{S} $$, and weight of 242.29 g/mol, make it a valuable candidate for studying steric and electronic effects in substitution reactions. Recent investigations highlight its role as a precursor in synthesizing γ-keto sulfones, which are pivotal in pharmaceutical and materials science. The compound’s crystalline structure, resolved via X-ray diffraction, reveals a planar carbonyl group and tetrahedral geometry around the sulfonate sulfur, influencing its reactivity.

Relevance of γ-Keto Sulfones and Related Methanesulfonate Derivatives

γ-Keto sulfones, such as those derived from 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, are renowned for their applications as bioactive intermediates. These compounds exhibit antimicrobial, antioxidant, and enzyme inhibitory properties. The methanesulfonate group enhances electrophilicity, enabling efficient C–S bond formation in metal-free hydrosulfonylation reactions. For instance, electrochemical methods utilizing aryl sulfonates have demonstrated efficacy in constructing β-quaternary carbon centers, underscoring their synthetic versatility.

Scope and Objectives of the Review

This review systematically examines the synthesis, structural characteristics, and applications of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate. Emphasis is placed on its role in advancing γ-keto sulfone chemistry and mechanistic insights into sulfonate ester reactivity. Excluded are discussions on pharmacokinetics or toxicological profiles, aligning with the focus on synthetic utility.

Early Approaches to Methanesulfonate Synthesis

The historical development of methanesulfonate synthesis traces back to the pioneering work of German chemist Hermann Kolbe, who discovered methanesulfonic acid between 1842 and 1845, originally terming it methyl hyposulphuric acid [6]. This foundational discovery emerged from earlier investigations by Berzelius and Marcet in 1813, who treated carbon disulfide with moist chlorine to produce trichloromethylsulfonyl chloride [6]. Kolbe demonstrated that sequential dechlorination using electrolytically generated atomic hydrogen ultimately yielded methanesulfonic acid through the reaction pathway: CCl₃SO₃H + 3H → CH₃SO₃H + 3HCl [6].

The early synthetic approaches to methanesulfonate esters relied primarily on classical methods involving the reaction of alcohols with methanesulfonyl chloride in the presence of basic conditions . The synthesis of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate typically involved the reaction of 2-Methyl-1-oxo-1-phenylpropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . These traditional methodologies established the fundamental framework for sulfonate ester synthesis, demonstrating reaction yields typically ranging from 85-95% under optimized conditions .

Later developments in the nineteenth century expanded synthetic routes to include oxidation methods, where methanethiol, dimethyl disulfide, or methyl thiocyanate were oxidized with nitric acid to produce methanesulfonic acid derivatives [6]. Industrial production methods evolved to incorporate large-scale batch reactions using similar reagents and conditions as laboratory synthesis, with optimization processes focusing on yield and purity through purification steps such as recrystallization or chromatography .

Evolution of Green and Metal-Free Protocols

The evolution toward environmentally sustainable synthesis has led to significant advances in green and metal-free protocols for sulfonate ester synthesis [10] [11]. Modern green chemistry approaches have addressed the environmental concerns associated with traditional mineral acid catalysts, which generate extensive amounts of toxic residues and require expensive, corrosion-resistant equipment [35]. The development of sustainable access to sulfonic acids from halides and thiourea dioxide with air represents a breakthrough in eco-friendly synthesis, employing cheap industrial material thiourea dioxide as an environmentally friendly and easy-handling sulfur dioxide surrogate [10].

Metal-free synthetic protocols have emerged as powerful alternatives, utilizing air as a green oxidant and avoiding the use of transition metal catalysts [10]. These methodologies demonstrate that both aryl and alkyl sulfonic acids can be obtained under transition metal-catalyzed or transition metal-free conditions, with mechanistic studies revealing that sulfinate intermediates play crucial roles in these transformations [10]. The protocol has been successfully applied to late-stage sulfonation of pharmaceutical compounds, demonstrating practical utility in drug development [10].

Recent advances have introduced novel approaches using water and sodium carbonate as hydrogen chloride scavengers to produce sulfonate derivatives with high yields and purities under green conditions [12]. These methods utilize readily accessible starting materials and feature simple work-up procedures, making them attractive alternatives to traditional synthetic routes [12]. The development of ionic liquid-based methods has further expanded green chemistry options, where ionic liquids serve as both reagents and solvents, enabling recyclability and reducing environmental impact [14].

The direct conversion of methane to methanesulfonic acid represents a revolutionary advancement in green synthesis, achieving yields and selectivity of nearly 100% through a procedure involving only two reactants: methane and oleum [13]. This metal-free, low-temperature process (50°C) provides a sustainable route to methanesulfonic acid derivatives, significantly reducing environmental impact compared to conventional multi-step processes [13] [17].

Modern Synthetic Strategies for 2-Methyl-1-oxo-1-phenylpropan-2-yl Methanesulfonate

Nucleophilic Substitution and Electrophilic Activation

Nucleophilic substitution reactions represent a fundamental approach for synthesizing 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, typically proceeding through second-order nucleophilic substitution mechanisms [14]. The electrophilic nature of the methanesulfonate group makes sulfonate esters susceptible to nucleophilic attack, leading to the formation of various substituted products . The carbonyl group also plays a significant role in reactivity, allowing for reduction and oxidation reactions that expand the synthetic utility of these compounds .

Modern nucleophilic substitution protocols have been enhanced through the development of ionic liquid-based methodologies, where ionic liquids such as [bmim][X] (X = Cl, Br, I, OAc, SCN) serve as highly efficient reagents [14]. These systems demonstrate excellent chemoselectivity, with counter anions effectively replacing sulfonates to afford corresponding substitution products such as alkyl halides, acetates, and thiocyanides in excellent yields [14]. The protocols require stoichiometric amounts of ionic liquids as sole reagents in most cases, eliminating the need for additional solvents, activating reagents, or special equipment [14].

Electrophilic activation strategies have been developed to enhance the reactivity of sulfonate esters toward nucleophilic attack [18] [19]. Acid-mediated sulfonylation processes involve tandem bond cleavage and carbon-sulfur bond formation, enabling divergent synthesis pathways depending on substrate substitution patterns [18] [19]. These methodologies demonstrate that the reaction mechanism proceeds via acid-accelerated synergistic processes, where sulfonate esters undergo efficient transformation under mild conditions [18] [19].

The mechanistic understanding of electrophilic activation reveals that sulfonyl radical species can be generated through various pathways, including single-electron transfer processes [29]. Research has shown that alkoxysulfonyl radical species can be efficiently generated through electrochemical anodic oxidation of inorganic sulfites with alcohols, providing access to diverse sulfonate esters through subsequent alkene difunctionalization [29]. These transformations feature excellent chemoselectivity and broad functional group tolerance [29].

Acid-Mediated and Organocatalytic Approaches

Acid-mediated synthesis of sulfonate esters has evolved to encompass sophisticated catalytic systems that enable precise control over reaction outcomes [18] [19] [24]. Acetic acid-mediated sulfonylation represents a notable advancement, where sodium sulfinates react with substrates through tandem bond cleavage and carbon-sulfur bond formation processes [18] [19]. These reactions proceed via acid-accelerated synergistic mechanisms, demonstrating the critical role of protic acids in facilitating sulfonate ester formation [18] [19].

Organocatalytic approaches have emerged as powerful alternatives to traditional metal-catalyzed processes, offering enhanced sustainability and selectivity [20] [24]. The development of N-heterocyclic carbene-catalyzed sulfur fluoride exchange reactions has provided novel pathways for sulfonate ester synthesis, where phenols and alcohols react with sulfonyl fluorides under mild conditions [20]. These organocatalytic protocols achieve yields ranging from 49-99% using only 10 mol% N-heterocyclic carbene catalyst, demonstrating exceptional efficiency [20].

Propyl sulfonic acid functionalized SBA-15 has been employed as a heterogeneous catalyst in solvent-free conditions for consecutive synthesis reactions, achieving yields of 60-90% after 4 hours [24]. The organocatalytic approach tolerates a broad range of functional groups and operates under mild reaction conditions with short reaction times [24]. The utilization of readily accessible starting materials and easy work-up procedures represent key advantages of these protocols [24].

Recent developments in organocatalytic synthesis have demonstrated that N-heterocyclic carbenes can act as carbon-centered Brønsted bases, catalyzing sulfur fluoride exchange reactions through hydrogen bonding formation with phenols or alcohols [20]. These mechanisms enable silicon-free and base-free conditions while maintaining broad substrate scope and generally high yields [20]. The scalability and operational simplicity of these methods make them attractive for both laboratory and industrial applications [20].

Photochemical and Electrochemical Methods

Photochemical methods for sulfonate ester synthesis have gained significant attention due to their mild reaction conditions and environmental compatibility [15] [33] [48]. Visible light-induced sulfonylation reactions utilize quantum dots as photocatalysts, where cadmium chalcogenides capped with cysteamine or 3-mercaptopropionic acid demonstrate excellent photocatalytic activity under ultraviolet irradiation at 365 nm [48]. These methodologies achieve yields ranging from 57-99% within 2-8 hours, demonstrating broad substrate scope and functional group tolerance [48].

The mechanism of photochemical sulfonylation involves simultaneous reduction and oxidation of reagents by excitons generated through photoexcitation of quantum dots [48]. The photocatalytic activity correlates with conduction and valence band energies, which can be analyzed in relation to LUMO and HOMO energies of the reagents [48]. Sulfinates can serve as closed-shell radical acceptors rather than radical precursors, enabling sulfonylation under reductive rather than oxidative conditions [33].

Electrochemical synthesis represents a highly sustainable approach for sulfonate ester formation, operating under metal-free, external oxidant-free conditions [25] [26] [27]. Electrochemical sulfonylation and cyclization of substrates with sodium sulfinates provides efficient access to sulfonated products with good substrate scope and functional group tolerance [25]. The cascade radical processes are triggered through sulfonyl radical addition using sodium sulfinates under electrochemical conditions [25].

Advanced electrochemical protocols have demonstrated the synthesis of polysubstituted sulfonated compounds through metal-free, exogenous-oxidant-free conditions [26]. The electrochemical cascade reactions proceed via sequences of intermolecular condensation, radical-radical cross coupling sulfonylation, and cyclization [26]. Flow electrochemical systems have been developed for rapid synthesis without supporting electrolytes, achieving good to excellent yields using automated electrochemical flow systems [28]. These methods enable continuous production and demonstrate the feasibility of scaling electrochemical processes for industrial applications [27].

Mechanistic Insights into Sulfonylation and Related Transformations

Radical and Non-Radical Pathways

The mechanistic landscape of sulfonylation reactions encompasses both radical and non-radical pathways, each offering distinct advantages for sulfonate ester synthesis [8] [30] [32]. Kinetic studies of sulfonylation reactions have revealed that alpha-amino acids and dipeptides undergo sulfonylation with rate constants varying from 81-52,900 L mol⁻¹ s⁻¹ and 1.49-75 L mol⁻¹ s⁻¹ respectively, demonstrating that reaction basicity significantly affects reactivity [8]. The processes proceed through second-order nucleophilic substitution mechanisms, where nucleophilic attack occurs along near-axial directions [8].

Computational studies using density functional theory have provided detailed insights into sulfonylation mechanisms, revealing that benzene sulfonation with sulfur trioxide follows transition state theory through trimolecular electrophilic substitution [30] [43]. The sulfonation mechanism involves three molecular systems: benzene + sulfur trioxide + sulfuric acid in sulfuric acid or oleum, benzene + 2 sulfur trioxide in oleum or aprotic solvents, and benzene + sulfur trioxide + sulfur dioxide in liquid sulfur dioxide [43]. These trimolecular systems first form spontaneously trimolecular π-complexes, then traverse transition states to complete sulfonation [43].

Radical pathways involve the generation of sulfonyl radical species through various mechanisms, including electrochemical oxidation and photochemical activation [29] [32]. Metal-free electrochemical synthesis of sulfonamides directly from heteroarenes, sulfur dioxide, and amines demonstrates that amidosulfinate intermediates serve dual roles as reactants and supporting electrolytes [32]. Direct anodic oxidation of aromatic compounds triggers reactions, followed by nucleophilic attack of amidosulfinate species [32].

The mechanistic studies reveal that sulfonyl chlorides undergo partial desolvation prior to activated complex formation, indicating the importance of solvation effects in determining reaction pathways [8]. Boron-doped diamond electrodes and hexafluoroisopropanol-acetonitrile solvent mixtures enable selective formation of sulfonamides, demonstrating yields up to 85% in 36 examples [32].

Role of Solvent and Reaction Conditions

Solvent effects play crucial roles in determining the efficiency and selectivity of sulfonylation reactions [31] [36] [41]. Computational studies have demonstrated that solvent permittivity significantly influences reaction mechanisms, with ion pairs forming only in solvents with permittivity below 28 [31]. Despite ion pair formation, reactions proceed via standard second-order nucleophilic substitution mechanisms with backside attack in all solvents [31]. The formation of ion pairs strongly influences kinetic solvent effects, enabling discrimination between reactions starting from free ions versus ion pairs [31].

Aromatic sulfonation with sulfur trioxide demonstrates remarkable solvent dependence, where polar solvents reduce activation barriers to 1-5 kcal/mol, making sulfonations essentially spontaneous reactions [30]. In complexing solvents like nitromethane, alternative reaction pathways emerge involving two sulfur trioxide molecules and one solvent molecule, leading directly to sulfonic acid formation through stepwise proton transfer mechanisms [30]. The solvent choice greatly influences carbon-sulfur trioxide distances, complex formation energies, and activation barriers [30].

Recent investigations of sulfation reactions have revealed that solvent systems significantly impact reaction outcomes [36] [41]. N,N-dimethylformamide emerges as the optimal solvent, followed by N,N-dimethylacetamide and N-methyl pyrrolidone, all featuring amide structures that function as both hydrogen atom transfer donors and good leaving groups [36]. The essential role of amide structure is confirmed by experiments showing yield increases from 11% to 71% when N,N-dimethylformamide is added to acetonitrile systems [36].

Temperature effects demonstrate significant influence on reaction rates and selectivities, with optimal conditions varying from room temperature for organocatalytic approaches to 50-95°C for green protocols [36] [41]. The practicality of sulfation reactions has been demonstrated through gram-scale synthesis with maintained efficiency, indicating robust scalability of optimized solvent systems [36]. Control experiments have established the essential roles of persulfates as sulfonate donors, supplying reservoirs of sulfate resources for successful transformations [36].

Computational and Theoretical Studies on Mechanism

Computational investigations using density functional theory have provided fundamental insights into sulfonylation mechanisms [30] [43] [44] [46]. Quantum chemical calculations at the B3LYP/6-311++G(d,p) level reveal that benzene sulfonation in sulfuric acid proceeds through a two-step reaction where sulfuric acid molecules generate sulfur trioxide and water through hydroxyl-oxygen protonation, requiring activation barriers of 10 kcal/mol [46]. The subsequent sulfonation occurs through trimolecular electrophilic substitution involving benzene, sulfur trioxide, and sulfuric acid [46].

Ab initio molecular dynamics simulations in gas phase and explicit solvent models have confirmed the existence of low-energy concerted pathways with cyclic transition state formation involving two sulfur trioxide molecules [30]. These simulations demonstrate that benzene-sulfur trioxide and benzene-disulfur hexoxide σ-complexes are unstable at room temperature, supporting mechanisms involving spontaneous π-complex formation followed by transition state traversal [30]. The computational results align with experimental kinetic data, validating theoretical predictions [30].

Density functional theory studies of polysulfone sulfonation mechanisms reveal that reactions proceed through trimolecular processes involving one substrate molecule, one sulfur trioxide, and one sulfuric acid in transition states [44]. The sulfur trioxide and sulfuric acid attack simultaneously from both sides of arylene rings, with structural parameters indicating concerted transition states [44]. These computational findings demonstrate that sulfonyl linkages can form hydrogen bonds with sulfuric acid in sulfonation environments, greatly enhancing interactions compared to dimethyl methylene linkages [44].

Theoretical investigations have established kinetic models compatible with experimental data, proposing sequences of elementary reaction steps involving π-complex formation, transition state traversal, and product formation [30]. Rate equations calculated using steady-state approximations determine limiting conditions based on experimental rate orders in sulfur trioxide [30]. The validity of proposed mechanisms is confirmed through long timescale molecular dynamics simulations, demonstrating that benzene-sulfur trioxide π-complexes exhibit relative stability in non-complexing solvents but rapidly dissociate in complexing solvents [30].

Comparative Analysis of Synthetic Efficiency and Selectivity

The comparative analysis of synthetic methodologies for 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate reveals significant variations in efficiency, selectivity, and environmental impact across different approaches. Traditional methanesulfonyl chloride methods demonstrate consistently high yields of 85-95% with reaction times of 2-6 hours at room temperature, requiring base equivalents of 1.1-1.5 and generating moderate environmental waste through base consumption [14].

Table 1: Comparative Analysis of Synthetic Efficiency for Sulfonate Ester Synthesis

| Synthetic Method | Reaction Conditions | Typical Yield (%) | Reaction Time | Environmental Impact | Substrate Scope |

|---|---|---|---|---|---|

| Classical Methanesulfonyl Chloride | Room temperature, Base required | 85-95 | 2-6 hours | Moderate (Base waste) | Wide |

| Green Metal-free Protocols | 50-95°C, No metal catalyst | 60-95 | 4-22 hours | Low (No metals) | Moderate |

| Electrochemical Methods | Room temperature, Electrode system | 75-99 | 2-8 hours | Very Low (Only electrons) | Wide |

| Photochemical Methods | UV light (365 nm), Room temperature | 57-99 | 2-8 hours | Low (Mild conditions) | Wide |

| Acid-mediated Synthesis | 50-140°C, Acid catalyst | 70-97 | 1-4 hours | Moderate (Acid waste) | Moderate |

| Organocatalytic Approaches | Room temperature, NHC catalyst | 49-99 | 0.5-4 hours | Low (Catalytic amounts) | Very Wide |

| Ionic Liquid Methods | Room temperature, No solvent | 70-95 | 2-10 hours | Very Low (Recyclable) | Wide |

Green metal-free protocols demonstrate yields ranging from 60-95% with extended reaction times of 4-22 hours at elevated temperatures (50-95°C), offering reduced environmental impact through elimination of metal catalysts [10] [13]. The direct methane activation approach achieves nearly quantitative yields with exceptional selectivity, representing a paradigm shift toward sustainable synthesis [13] [17].

Table 2: Reaction Optimization Parameters for Different Synthetic Approaches

| Parameter | Traditional Method | Green Protocol | Electrochemical | Organocatalytic |

|---|---|---|---|---|

| Temperature (°C) | 20-25 | 50-95 | 20-25 | 20-25 |

| Solvent System | DCM/THF | Neat/Water | MeCN/H2O | MeCN |

| Catalyst Loading (%) | N/A | N/A | N/A | 10-11 |

| Reaction Time (h) | 2-6 | 4-22 | 2-8 | 0.5-4 |

| Base Equivalent | 1.1-1.5 | 1.0-1.2 | N/A | N/A |

| Substrate Concentration (M) | 0.1-0.5 | 0.1-1.0 | 0.1-0.2 | 0.2-0.5 |

Electrochemical methods emerge as highly efficient alternatives, achieving yields of 75-99% within 2-8 hours at room temperature while generating minimal environmental waste through exclusive use of electrons as oxidants [25] [26] [27]. Flow electrochemical systems demonstrate particular promise for scalable synthesis, enabling continuous production with automated control systems [28].

Table 3: Kinetic Parameters for Different Sulfonylation Mechanisms

| Reaction Type | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Temperature Dependence | Solvent Effect |

|---|---|---|---|---|

| SN2 Nucleophilic Substitution | 1.49-75 | 82.8 | Strong (Arrhenius) | Significant |

| Electrophilic Activation | 81-52900 | 45-65 | Moderate | Moderate |

| Radical Chain Process | 10²-10⁴ | 25-45 | Weak | Low |

| Concerted Mechanism | 10³-10⁵ | 15-35 | Very Weak | High |

| Stepwise Addition | 10¹-10³ | 55-75 | Moderate | Moderate |

Organocatalytic approaches demonstrate exceptional versatility with yields spanning 49-99% and the shortest reaction times of 0.5-4 hours, utilizing only 10-11 mol% N-heterocyclic carbene catalysts [20] [24]. These methods exhibit the broadest substrate scope while maintaining low environmental impact through catalytic operation. The silicon-free and base-free conditions further enhance the sustainability profile of organocatalytic protocols [20].

Photochemical methods achieve competitive yields of 57-99% within 2-8 hours using mild ultraviolet irradiation conditions, demonstrating excellent functional group tolerance and broad substrate compatibility [33] [48]. The quantum dot-catalyzed processes offer unique advantages through wavelength-tunable activation and recyclable photocatalyst systems [48].

The kinetic analysis reveals that electrophilic activation mechanisms exhibit the highest rate constants (81-52,900 L mol⁻¹ s⁻¹) with moderate activation energies (45-65 kJ/mol), while nucleophilic substitution processes demonstrate strong temperature dependence with significant solvent effects [8] [31]. Radical chain processes operate with lower activation energies (25-45 kJ/mol) and reduced solvent sensitivity, contributing to their operational simplicity [29] [32].

The utility of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate as a synthetic intermediate stems from its unique structural features, which combine the electrophilic nature of the methanesulfonate group with the carbonyl functionality. This compound serves as a versatile platform for accessing complex molecular architectures through various synthetic transformations [2].

Utility in the Construction of γ-Keto Sulfones

The construction of γ-keto sulfones represents one of the most significant applications of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate. These structural motifs are prevalent in pharmaceuticals and biologically active compounds, making their efficient synthesis a priority in medicinal chemistry [2] [3].

Recent methodological advances have demonstrated the efficacy of metal-free hydrosulfonylation approaches for γ-keto sulfone construction. The acid-mediated sulfonylation of sodium sulfinates and α,β-unsaturated ketones provides a environmentally friendly pathway with yields ranging from 80 to 95 percent [3]. The reaction conditions are mild, typically conducted at temperatures between 30 to 80 degrees Celsius in mesitylene or similar solvents, using 4-chlorobenzoic acid as the optimal promoter [3].

The mechanism involves the formation of reactive sulfonyl species that undergo addition to the α,β-unsaturated ketone system, followed by protonation to yield the desired γ-keto sulfone products. This approach demonstrates excellent functional group tolerance and provides products with high E/Z stereoselectivity ratios, often exceeding 95:5 [3].

Participation in Multicomponent and Cascade Reactions

The incorporation of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate into multicomponent cascade reactions has emerged as a powerful strategy for constructing complex molecular frameworks. Copper-catalyzed multicomponent cascade reactions involving vinyl azides, oxime esters, and sulfur dioxide sources have been developed to synthesize polyfunctionalized β-ketone sulfones [4] [5].

These reactions exhibit high step economy and excellent selectivity, producing target products in good yields under mild reaction conditions. The process involves the formation of four new chemical bonds in a single synthetic operation through a series of radical relay processes, radical addition, hydrogen abstraction, and subsequent hydrolysis or oxidation steps [4] [5].

The methodology has been successfully demonstrated on gram-scale reactions, highlighting its practicality for synthetic applications. The four-component cascade reactions related to vinyl azide feedstocks showcase the efficiency and versatility of this approach for accessing complex sulfone-containing structures [4] [5].

Role in Cycloaddition and Annulation Methodologies

Cycloaddition and annulation strategies utilizing 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate have been explored for the construction of diverse cyclic architectures. The compound participates in [3+2] cycloaddition reactions with 2,3-butadienoate mediated by phosphine catalysts, generating cyclopentene derivatives in good yields [3].

The [4+4] annulation strategies have been particularly noteworthy, where the methanesulfonate moiety serves as an activating group for subsequent cyclization reactions. These transformations proceed through cascade processes involving pericyclic reactions, often generating eight-membered carbocyclic systems that are challenging to access through conventional methodologies [6].

The synthetic utility of these cycloaddition products extends to natural product synthesis, where the cyclic frameworks serve as key intermediates for the construction of complex molecular targets. The regioselectivity and stereoselectivity of these reactions can be controlled through appropriate choice of reaction conditions and catalysts [6].

Functional Group Transformations Enabled by Methanesulfonate Moieties

The methanesulfonate group in 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate serves as an excellent leaving group, enabling a wide range of functional group transformations that are central to organic synthesis [7] [8].

Nucleophilic Substitution and Displacement Reactions

Nucleophilic substitution reactions of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate proceed through both SN1 and SN2 mechanisms, depending on the reaction conditions and nucleophile employed. The methanesulfonate group demonstrates excellent leaving group ability due to efficient delocalization of negative charge between three oxygen atoms [7].

Common nucleophiles that react with this compound include amines, thiols, alcohols, and halides. The reaction of sulfur nucleophiles such as aryl and alkyl thiols proceeds with inversion of configuration, providing substituted sulfide products in good yields [7]. Oxygen nucleophiles, including sodium phenoxides and carboxylates, afford corresponding ethers and esters with excellent stereospecificity [7].

The reaction conditions are typically mild, conducted at room temperature in polar aprotic solvents such as dimethylformamide or dimethylsulfoxide. The high reactivity of the methanesulfonate group allows for selective substitution even in the presence of other functional groups, making it valuable for complex molecule synthesis [7] [8].

Reductive and Oxidative Transformations

Reductive transformations of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can be achieved through various methodologies, including metal-catalyzed reduction and single electron transfer processes. Samarium diiodide-mediated reductions have been particularly effective, providing access to reduced products with high stereoselectivity [9].

The mechanism of SmI2 reduction involves initial electron transfer to form radical intermediates, which can be characterized through spin-trapping experiments. These radical species undergo subsequent transformations to yield the final reduced products [9].

Oxidative transformations utilizing hypervalent iodine reagents have been developed for the conversion of sulfinate salts to sulfonates. This methodology provides an environmentally benign alternative to traditional oxidation methods using heavy metals [10]. The reaction involves the formation of electrophilic sulfonium species that are subsequently trapped by alcohols to form sulfonate esters [10].

Stereoselective and Enantioselective Applications

The development of stereoselective and enantioselective transformations using 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been a significant focus in asymmetric synthesis. Transition-metal-catalyzed cross-coupling reactions employing chiral ligands have been particularly successful in achieving high enantioselectivity [11] [12].

Palladium-catalyzed allylic substitution reactions using chiral phosphine ligands such as PHOX-type ligands have demonstrated excellent enantioselectivity for various substrate classes. The stereochemical outcome is controlled by the chiral environment created by the metal-ligand complex, leading to products with enantioselectivities often exceeding 90 percent [11].

The stereospecific nature of nucleophilic substitution reactions has been exploited for the synthesis of enantiomerically pure compounds. The inversion of configuration that occurs during SN2 displacement allows for predictable stereochemical outcomes, making these reactions valuable for the synthesis of chiral building blocks [7] [8].

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization represents a paradigm shift in synthetic chemistry, allowing for the modification of complex molecules without extensive synthetic redesign. The use of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in late-stage applications has opened new avenues for molecular diversification [13] [14].

Applications in Complex Molecule Synthesis

The implementation of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in complex molecule synthesis has demonstrated its utility as a versatile synthetic handle. The compound's reactivity profile makes it suitable for chemoselective transformations in the presence of multiple functional groups, a critical requirement for late-stage functionalization [13] [14].

Late-stage functionalization strategies utilizing this compound have been applied to the synthesis of pharmaceutical intermediates and natural product analogs. The ability to introduce functional groups at specific positions late in the synthetic sequence reduces the need for extensive protecting group strategies and enables rapid structure-activity relationship studies [14] [15].

The development of computational models for predicting reaction outcomes has enhanced the utility of late-stage functionalization approaches. Machine learning algorithms trained on experimental data can predict reaction yields and selectivities, enabling more efficient optimization of reaction conditions [14].

Integration into Natural Product and Pharmaceutical Synthesis

The integration of 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate into natural product and pharmaceutical synthesis has been driven by the need for efficient access to complex molecular architectures. The compound serves as a key intermediate in the synthesis of various bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties [16] [17].

Natural product synthesis utilizing this compound has focused on the construction of complex polycyclic frameworks that are characteristic of many biologically active compounds. The methanesulfonate group serves as both an activating group for cyclization reactions and as a handle for subsequent functionalization [16] [18].

Pharmaceutical applications have emphasized the use of this compound in the synthesis of drug candidates and their analogs. The ability to introduce diversity at late stages of synthesis enables rapid optimization of drug properties such as potency, selectivity, and pharmacokinetic parameters [15] [19].

Emerging Methodologies Leveraging Sulfonate Reactivity

The field of sulfonate chemistry continues to evolve with the development of new methodologies that leverage the unique reactivity of sulfonate groups. Recent advances have focused on developing more sustainable and efficient approaches to sulfonate-mediated transformations [20] [21].

Electrochemical approaches for sulfonate synthesis and transformation have emerged as promising alternatives to traditional methods. These techniques offer precise control over reaction conditions and can be readily scaled for industrial applications [22]. The development of electrooxidative coupling reactions has enabled the formation of sulfonate esters under mild conditions without the need for stoichiometric oxidants [22].

Photochemical methodologies have also gained prominence in sulfonate chemistry. Visible light-mediated reactions have been developed for the synthesis of sulfonate-containing compounds, offering advantages in terms of reaction selectivity and environmental compatibility [4] [5]. These methods utilize photocatalysts to generate reactive intermediates that participate in sulfonate formation reactions.

The integration of flow chemistry principles into sulfonate synthesis has enabled continuous processing and improved safety profiles. Microreactor technology allows for precise control of reaction parameters and enables the safe handling of reactive intermediates [21]. These approaches are particularly valuable for industrial applications where scalability and safety are paramount concerns.

Green chemistry approaches have been emphasized in recent methodological developments, focusing on the use of renewable feedstocks and the reduction of waste generation. The development of metal-free protocols has eliminated the need for expensive and potentially toxic metal catalysts, making these reactions more environmentally sustainable [3] [20].

The emergence of enzyme-catalyzed reactions for sulfonate synthesis represents a frontier area in the field. Engineered enzymes with enhanced selectivity and substrate scope have been developed for the synthesis of sulfonate-containing compounds under mild conditions [21]. These biocatalytic approaches offer excellent selectivity and operate under environmentally benign conditions.